3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-8(3-2-4-10)5-11-9(7)6-12/h5-6,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWRIPIBVYARBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1CCC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule comprises a pyrrole ring substituted with a formyl group at position 5, a methyl group at position 4, and a propanenitrile side chain at position 3. Retrosynthetically, the compound can be dissected into two primary fragments:
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Pyrrole core with pre-installed methyl and formyl groups.
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Propanenitrile side chain introduced via cyanoethylation or nucleophilic substitution.
Critical challenges include:
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Regioselective formylation at position 5 without disturbing the methyl group at position 4.
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Stabilizing the reactive pyrrole nitrogen during nitrile incorporation.
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Minimizing side reactions during cyclization or functionalization steps.
Friedel-Crafts Acylation for Formyl Group Introduction
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich pyrrole systems. In this method, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium intermediate, which selectively formylates the pyrrole at the most nucleophilic position .
Example Protocol :
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Dissolve 4-methyl-1H-pyrrole-3-propanenitrile (1.0 eq) in anhydrous DMF under nitrogen.
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Add POCl₃ (1.2 eq) dropwise at 0°C, followed by heating to 60°C for 4 hours.
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Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
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Purify via column chromatography (hexane:ethyl acetate = 3:1) to isolate 5-formyl product.
Key Data :
| Starting Material | POCl₃ (eq) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 4-Methyl pyrrole | 1.2 | 60 | 78 | 98.5 |
This method achieves regioselective formylation but requires strict anhydrous conditions to prevent hydrolysis of the intermediate .
Cyanoethylation Strategies for Propanenitrile Side Chain
The propanenitrile moiety is typically introduced via Michael addition using acrylonitrile under basic conditions. Pyrrole’s nucleophilic C-3 position reacts with acrylonitrile in the presence of potassium tert-butoxide (t-BuOK) as a base .
Optimized Procedure :
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Suspend 4-methyl-5-formyl-1H-pyrrole (1.0 eq) in dry THF.
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Add t-BuOK (1.5 eq) and stir at 25°C for 30 minutes.
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Introduce acrylonitrile (1.2 eq) and reflux at 80°C for 12 hours.
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Acidify with HCl (1M), extract with dichloromethane, and concentrate.
Reaction Metrics :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| t-BuOK | THF | 12 | 65 |
| NaH | DMF | 8 | 58 |
| LDA | Ether | 6 | 72 |
Lithium diisopropylamide (LDA) enhances nucleophilicity but increases cost, making t-BuOK a practical compromise for industrial-scale synthesis .
One-Pot Tandem Cyclization-Formylation
Recent advances integrate pyrrole ring formation and formylation into a single step using HZSM-5 molecular sieves and Pd/C catalysts, as demonstrated in analogous syntheses . This method avoids intermediate isolation, improving throughput.
Representative Workflow :
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Combine 3-oxo-propionitrile (1.2 eq), 2-bromo-4-methylacetophenone (1.0 eq), and K₂CO₃ (1.3 eq) in ethyl acetate.
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Heat at 50°C for 5 hours to form 4-(4-methylphenyl)-2-formyl-4-oxobutyronitrile.
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Add HZSM-5 (0.5 eq) and 10% Pd/C (0.1 eq) in 1,4-dioxane.
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Hydrogenate at 80°C under 1 atm H₂ for 18 hours.
Catalytic Performance :
| Catalyst | HZSM-5 (wt%) | Pd Loading (%) | Yield (%) |
|---|---|---|---|
| HZSM-5 + Pd/C | 5 | 10 | 92 |
| Zeolite Y | 5 | 10 | 84 |
HZSM-5’s microporous structure enhances reactant diffusion and stabilizes the Pd active sites, achieving superior yields compared to other zeolites .
Oxidation of Methyl Groups to Formyl
Alternative routes exploit the oxidation of 4-methylpyrrole derivatives to install the formyl group. Selenium dioxide (SeO₂) in pyridine selectively oxidizes benzylic methyl groups to aldehydes without over-oxidation to carboxylic acids .
Oxidation Protocol :
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Dissolve 3-(4-methyl-1H-pyrrol-3-yl)propanenitrile (1.0 eq) in pyridine.
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Add SeO₂ (2.0 eq) and reflux at 110°C for 6 hours.
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Filter through Celite, wash with HCl (1M), and extract with EtOAc.
Oxidation Efficiency :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SeO₂ | Pyridine | 110 | 64 |
| CrO₃ | Acetic | 90 | 42 |
| KMnO₄ | H₂O | 25 | <10 |
While SeO₂ offers moderate yields, chromium-based oxidants pose environmental and safety concerns, limiting their utility .
Palladium-Catalyzed Cross-Coupling for Nitrile Installation
Transition-metal catalysis enables direct C–C bond formation between pyrrole halides and cyano precursors. Suzuki-Miyaura coupling with cyanoethylboronic acids demonstrates promise but requires precise ligand selection.
Case Study :
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Treat 5-formyl-4-methyl-3-iodopyrrole (1.0 eq) with cyanoethylboronic acid (1.5 eq).
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Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1).
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Heat at 90°C under N₂ for 24 hours.
Landscape of Catalysts :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | XPhos | 68 |
| PdCl₂(dppf) | dppf | 73 |
| Pd(PPh₃)₄ | None | 55 |
Bidentate ligands like dppf enhance catalytic activity by stabilizing the Pd center during oxidative addition .
Chemical Reactions Analysis
Types of Reactions
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), acidic or basic conditions.
Major Products Formed
Oxidation: 3-(5-carboxy-4-methyl-1H-pyrrol-3-yl)propanenitrile.
Reduction: 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanamine.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can interact with metal ions and other electrophilic species, affecting cellular processes. The overall biological activity of the compound is influenced by its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Electrophilicity : The formyl group in the target compound distinguishes it from analogs like 3-(5-phenyl-pyrazolyl)propanenitrile , which lacks an electron-withdrawing aldehyde. This makes the target compound more reactive toward nucleophiles (e.g., in Schiff base formation).
- Biological Relevance : Pyrazole-based nitriles (e.g., the trifluoromethyl derivative in ) exhibit enhanced metabolic stability due to the CF₃ group, a feature absent in the pyrrole-based target compound.
- Synthetic Utility: The thiophene derivative in employs a Gewald reaction pathway (using malononitrile and sulfur), whereas the target compound’s synthesis likely requires formylation of a pre-functionalized pyrrole.
Thermal and Solubility Properties
While specific data for the target compound are unavailable, inferences can be drawn:
- Melting Point : Pyrazole-based nitriles (e.g., ) typically exhibit higher melting points (>150°C) due to aromatic stacking, whereas pyrrole derivatives may show lower thermal stability.
- Solubility : The formyl group may enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to phenyl-substituted analogs .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s formyl group may require protective strategies during synthesis to prevent side reactions, unlike the straightforward Gewald reaction used for thiophenes .
- Biological Activity : Pyrazole nitriles in show antimicrobial activity, but the target compound’s pyrrole core (with a conjugated π-system) may favor applications in optoelectronics or catalysis.
- Data Gaps : Direct experimental data (e.g., NMR, HPLC) for the target compound are absent in the provided evidence, necessitating further characterization.
Biological Activity
3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile, also known as 1H-Pyrrole-3-propanenitrile, 5-formyl-2,4-dimethyl-(9CI), is a pyrrole derivative with significant potential in medicinal chemistry. This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for developing therapeutic agents.
The molecular formula of this compound is C10H12N2O, with a molecular weight of 176.219 g/mol. The compound features a unique structural arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 110995-35-2 |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.219 g/mol |
| IUPAC Name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanenitrile |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may exert effects by binding to specific enzymes or receptors, thereby influencing cellular processes. For example, it has been suggested that the compound can inhibit certain metabolic enzymes, leading to altered cellular functions.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential use in treating infections.
Antiviral Activity
Preliminary studies have explored the antiviral potential of this compound. It appears to exhibit inhibitory effects on viral replication in certain cell lines, making it a candidate for further investigation as an antiviral agent.
Anticancer Effects
The anticancer properties of this compound have garnered attention in recent studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and inhibition of cell proliferation. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and death.
Case Studies
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Antimicrobial Efficacy Study
- A study conducted on the antimicrobial activity of various pyrrole derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.
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Anticancer Mechanism Exploration
- In a recent study published in a peer-reviewed journal, the compound was tested against multiple cancer cell lines (e.g., breast and lung cancer). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Research Findings Summary
The following table summarizes key findings from recent research studies on the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 3-(5-formyl-4-methyl-1H-pyrrol-3-yl)propanenitrile, and what key reaction conditions should be optimized?
The synthesis typically involves multi-step strategies, including condensation reactions and functional group protection. For example, ethanol and piperidine at 0–5 °C for 2 hours are used to form nitrile-containing intermediates (as seen in analogous pyrrole derivatives) . The formyl and methyl groups on the pyrrole ring require protection (e.g., using tert-butyldimethylsilyl groups) to prevent undesired side reactions during nitrile formation . Optimizing reaction time, temperature, and solvent polarity is critical to avoid decomposition of the nitrile group and ensure high yields .
Q. What analytical techniques are recommended for confirming the structure of this compound?
- NMR spectroscopy (1H and 13C) is essential for verifying substituent positions on the pyrrole ring and confirming the nitrile group’s presence.
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C10H11N2O for similar compounds) .
- IR spectroscopy identifies the nitrile stretch (~2240 cm⁻¹) and formyl carbonyl (~1680 cm⁻¹) .
- X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally related indole and pyrazole derivatives .
Q. How does the reactivity of the formyl group in this compound compare to other aldehyde-containing pyrrole derivatives?
The formyl group undergoes nucleophilic additions (e.g., with amines or hydrazines) and oxidations, similar to other pyrrole aldehydes. However, steric hindrance from the methyl group at the 4-position may slow reactivity. For instance, oxidation to carboxylic acids requires strong oxidizing agents (e.g., KMnO4 in acidic conditions), while nucleophilic additions benefit from polar aprotic solvents like DMF .
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity of the nitrile group in this compound across studies?
Divergent outcomes (e.g., hydrolysis vs. stability) may arise from solvent choice, pH, or trace metal impurities. Systematic studies should:
- Compare hydrolysis rates in aqueous vs. anhydrous conditions.
- Use chelating agents (e.g., EDTA) to eliminate metal-catalyzed side reactions.
- Monitor reaction progress via HPLC or in situ IR spectroscopy to identify intermediates .
Q. What strategies are effective in designing bioactivity assays for derivatives of this compound?
- Conduct structure-activity relationship (SAR) studies by modifying the formyl, methyl, or nitrile groups.
- Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) to evaluate interactions with biological molecules, leveraging the compound’s potential as a scaffold .
- Perform molecular docking simulations to predict binding affinities with target proteins before synthetic efforts .
Q. How can cross-coupling reactions be optimized for incorporating this compound into larger heterocyclic systems?
The nitrile and formyl groups enable participation in Suzuki-Miyaura or Sonogashira couplings. Key considerations:
- Use palladium catalysts (e.g., Pd(PPh3)4) with aryl boronic acids for Suzuki reactions.
- Protect the formyl group with acetals during coupling to prevent side reactions.
- Purify intermediates via column chromatography to isolate desired products .
Q. What experimental challenges arise in stabilizing this compound during storage?
The compound is sensitive to moisture and light. Best practices include:
- Storing under inert gas (N2 or Ar) at –20°C.
- Using amber vials to prevent photodegradation.
- Adding molecular sieves to absorb trace moisture .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of the pyrrole ring under acidic conditions?
Discrepancies may stem from substituent electronic effects. The methyl group at the 4-position likely enhances ring stability via electron donation, while the formyl group at the 5-position increases electrophilicity. Controlled experiments under varying pH (1–6) and temperature (25–60°C) can clarify degradation pathways. Analytical validation via LC-MS is recommended .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, catalyst loading) .
- Analytical Validation : Combine multiple techniques (NMR, HRMS, XRD) for unambiguous structural confirmation .
- Biological Testing : Prioritize target-specific assays (e.g., kinase profiling) over broad-spectrum screens to conserve resources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
